1-Ethyl-4-(2-nitrophenyl)piperazine is a chemical compound that belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. This compound is significant in medicinal chemistry and has been studied for its potential biological activities, including antimicrobial properties.
1-Ethyl-4-(2-nitrophenyl)piperazine can be classified as an aromatic amine due to the presence of the nitrophenyl group. It is also categorized under nitrogen-containing heterocycles, specifically piperazines, which are known for their diverse pharmacological activities.
The synthesis of 1-ethyl-4-(2-nitrophenyl)piperazine typically involves the reaction of piperazine derivatives with nitrophenyl compounds. Various methods have been reported:
The reactions are typically carried out in organic solvents like acetone or dimethylformamide, and the yields can vary based on the specific conditions employed (temperature, time, concentration of reactants). The purity of the final product is often confirmed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular formula of 1-ethyl-4-(2-nitrophenyl)piperazine is . The structure consists of a piperazine ring substituted with an ethyl group and a nitrophenyl moiety.
1-Ethyl-4-(2-nitrophenyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:
The reactivity of the compound can be attributed to both the nucleophilic nature of the piperazine nitrogen atoms and the electrophilic character of the nitro group. This allows for further functionalization and derivatization in synthetic chemistry.
The mechanism of action for compounds containing piperazine rings often involves interaction with neurotransmitter systems. For instance, derivatives like 1-ethyl-4-(2-nitrophenyl)piperazine may act as inhibitors or modulators of neurotransmitter receptors, contributing to their biological effects.
Studies have shown that piperazine derivatives can exhibit activity against acetylcholinesterase enzymes, potentially influencing cholinergic signaling pathways . This mechanism underlies their exploration in treating neurodegenerative diseases such as Alzheimer's disease.
1-Ethyl-4-(2-nitrophenyl)piperazine has several scientific applications:
Piperazine remains one of medicinal chemistry's most versatile and privileged scaffolds, characterized by a six-membered heterocyclic ring containing two opposing nitrogen atoms. This simple yet adaptable structure confers unique conformational flexibility, hydrogen bonding capacity, and cationic potential at physiological pH – properties that collectively enable diverse interactions with biological targets. Piperazine-containing compounds represent approximately 20% of all small-molecule drugs approved by regulatory agencies, spanning therapeutic areas from oncology to central nervous system (CNS) disorders. The scaffold's structural plasticity allows for extensive modification through N-alkylation, N-acylation, or C-substitution, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles in drug development campaigns. Within this expansive chemical space, nitrophenyl-substituted piperazine derivatives have emerged as particularly valuable pharmacophores, demonstrating enhanced target affinity and metabolic stability in numerous therapeutic contexts [1] [6] [7].
The structural and functional versatility of the piperazine ring underpins its broad utility in drug design. The diamine character provides two distinct nitrogen atoms for substitution (N1 and N4), enabling the attachment of diverse pharmacophoric elements while maintaining the ring's inherent conformational adaptability. This flexibility allows piperazine-containing drugs to adopt optimal binding conformations within enzyme active sites or receptor pockets. The basic nature of one or both nitrogens (pKa ~9.5 for monoprotonated forms) enhances water solubility and promotes membrane penetration via ion trapping mechanisms, addressing critical bioavailability challenges. Furthermore, piperazine serves as an effective spacer unit that optimally orients hydrophobic and hydrophilic domains within drug molecules, a feature exemplified in CDK4/6 inhibitors like Palbociclib and Abemaciclib where the piperazine linker positions key pharmacophores for kinase inhibition [7].
The therapeutic significance of piperazine derivatives spans multiple drug classes. In oncology, drugs like Zibotentan (an oxadiazole-piperazine hybrid) leverage the scaffold for potent anticancer activity, recently receiving FDA fast-track designation for prostate cancer therapy. CNS agents such as the antidepressant Vortioxetine and the antipsychotic Clozapine utilize piperazine's ability to engage monoaminergic pathways through interactions with serotonin and dopamine receptors. The scaffold's versatility extends to analgesic applications, where molecular hybridization strategies combine piperazine with anti-inflammatory pharmacophores to create multi-target ligands [1] [4] [6]. Recent analyses of FDA-approved drugs (2011-2023) reveal that 31% of piperazine-containing therapeutics feature N,N'-disubstitution patterns, while 15% incorporate ring fusion or C-substitution for enhanced target specificity [7].
Table 1: Structural and Therapeutic Diversity of Representative Piperazine-Containing Drugs
Drug Name | Piperazine Substitution Pattern | Therapeutic Category | Molecular Target |
---|---|---|---|
Palbociclib (Ibrance®) | N1-Aryl, N4-Alkyl | Anticancer | CDK4/6 |
Vortioxetine (Brintellix®) | N1-Aryl, N4-Alkyl (spirocyclic) | Antidepressant | Serotonin transporter/receptors |
Clozapine (Clozaril®) | N1-Aryl, N4-Alkyl (tricyclic) | Antipsychotic | Dopamine/serotonin receptors |
Zibotentan (ZD4054) | N1-Aryl, N4-Oxadiazole | Anticancer (prostate) | Endothelin A receptor |
Buspirone (Buspar®) | N1-Pyrimidinyl, N4-Azaspironedione | Anxiolytic | Serotonin 5-HT1A receptor |
Nitrophenyl substitutions impart distinctive electronic and steric properties that profoundly influence the biological activity of piperazine derivatives. The electron-withdrawing nitro group (-NO₂) creates significant electronic asymmetry within the piperazine ring when attached to phenyl at the ortho, meta, or para positions. This modification reduces the basicity of the adjacent piperazine nitrogen while enhancing the π-acceptor capability of the entire system, facilitating charge-transfer interactions with biological targets. The nitro group serves as a versatile bioisostere for carboxylate or other electron-deficient functions, improving membrane permeability while maintaining target affinity. Additionally, nitroaromatics can be strategically reduced to amino derivatives or other functional groups, providing valuable synthetic handles for chemical diversification and prodrug approaches [1] [3] [7].
Positional isomerism of the nitrophenyl group dramatically influences molecular properties and bioactivity. Ortho-substitution (2-nitrophenyl), as present in 1-Ethyl-4-(2-nitrophenyl)piperazine, introduces significant steric encumbrance near the piperazine nitrogen, forcing the aromatic ring out of plane and potentially creating unique binding conformations. This steric effect enhances metabolic resistance to oxidative degradation by shielding adjacent atoms. Meta-substitution (3-nitrophenyl) optimizes electronic effects without substantial steric hindrance, while para-substitution (4-nitrophenyl) maximizes electronic delocalization across the system. The 4-nitrophenylpiperazine motif appears in compounds like 1,4-bis(4-nitrophenyl)piperazine (CAS 16264-05-4), which serves as a key building block for anticancer agents targeting aromatase enzymes in estrogen-dependent cancers [1] [3] [7]. In such contexts, the nitro group directly participates in hydrogen-bonding networks with enzyme active sites, as confirmed through molecular docking studies of aromatase inhibitors featuring this pharmacophore [1].
Table 2: Influence of Nitrophenyl Regioisomerism on Molecular Properties
Substitution Pattern | Basic pKa (Piperazine N) | LogP | Conformational Effect | Biological Implications |
---|---|---|---|---|
2-Nitrophenyl (ortho) | 7.2-7.8 | 2.1 | Dihedral angle constraint (40-60°) | Enhanced metabolic stability, target selectivity |
3-Nitrophenyl (meta) | 8.1-8.5 | 1.9 | Minimal steric perturbation | Balanced electronic/steric profile |
4-Nitrophenyl (para) | 8.3-8.7 | 1.8 | Extended coplanar conformation | Optimal π-stacking, enzyme inhibition |
1-Ethyl-4-(2-nitrophenyl)piperazine (C₁₂H₁₇N₃O₂; CID 22646380) presents a strategically optimized architecture for rational drug design, combining synthetic accessibility with high derivatization potential. Its molecular structure integrates two critical elements: an ortho-nitrophenyl group at N1 and a flexible ethyl chain at N4. This arrangement creates an electronic push-pull system where the electron-deficient aromatic ring and the electron-rich alkylated piperazine nitrogen establish a dipole moment conducive to interactions with biological macromolecules. The ortho-nitro configuration specifically induces a ~55° dihedral angle between the phenyl ring and piperazine plane, generating a distinctive three-dimensional conformation that potentially reduces offtarget binding while enhancing selectivity for specific enzyme pockets or receptor subtypes [7].
The compound serves as a versatile molecular template for developing targeted therapeutics across multiple disease domains. In anticancer applications, its structural analogy to established aromatase inhibitors (e.g., compounds 4a-j in piperazine-oxadiazole anticancer hybrids) suggests potential for estrogen-dependent cancer therapeutics. The electron-deficient aromatic system may engage in π-stacking interactions with aromatase's heme cofactor or hydrogen bonding with key active-site residues like Met374 or Ala306. For CNS targeting, the balanced lipophilicity profile (calculated LogP ≈ 2.1) enables efficient blood-brain barrier penetration, while the ethyl moiety provides optimal steric bulk to prevent excessive receptor activation. The nitro group serves as a strategic synthetic handle for chemical transformation – reducible to amino derivatives for structure-activity relationship (SAR) expansion or convertible to other functional groups like hydroxylamines or azo compounds for prodrug development [1] [6] [7].
Synthetic accessibility further enhances this compound's utility as a medicinal chemistry building block. Efficient preparation typically employs nucleophilic aromatic substitution (SNAr) between 1-fluoro-2-nitrobenzene and N-ethylpiperazine under mild conditions (60-80°C), or alternatively, reductive alkylation strategies using nitroaniline precursors. Recent advances in continuous flow chemistry have demonstrated multi-gram production with >85% yield and excellent purity, establishing robust protocols for structure diversification campaigns. The compound's crystalline nature facilitates purification and characterization, while its stability under standard storage conditions ensures batch-to-batch reproducibility in biological testing [7].
Table 3: Synthetic Pathways to 1-Ethyl-4-(2-nitrophenyl)piperazine
Synthetic Method | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|
Nucleophilic Aromatic Substitution | N-Ethylpiperazine + 1-fluoro-2-nitrobenzene, K₂CO₃, DMF, 70°C, 12h | 78-85 | Single-step, commercially available reagents |
Reductive Alkylation | 2-Nitroaniline + 1,2-di(bromoethane), then reduction | 65-72 | Avoids expensive fluorinated reagents |
Flow Chemistry Optimization | Microreactor, 120°C, residence time 15 min | 89-92 | Scalable, reduced reaction time, high purity |
Molecular modeling studies reveal how the compound's structure facilitates interactions with biological targets. Docking simulations against aromatase (CYP19A1) demonstrate the ortho-nitro group forming hydrogen bonds with Thr310 backbone amide, while the protonated piperazine nitrogen (N4) engages in salt bridge interactions with Asp309. The ethyl group occupies a small hydrophobic subpocket lined by Val370 and Leu477 residues. Similar simulations against serotonin receptors suggest the nitroaryl system participates in π-cation interactions with Lys116 in 5-HT₃ receptors, potentially explaining structural similarities to established anxiolytics like buspirone that feature related nitrophenyl pharmacophores [1] [6]. These computational insights, combined with straightforward synthesis and modification pathways, establish 1-Ethyl-4-(2-nitrophenyl)piperazine as a privileged scaffold for developing targeted therapeutics in oncology and CNS disorders, with significant potential for structural optimization through systematic SAR exploration.
Table 4: Key Physicochemical Properties of 1-Ethyl-4-(2-nitrophenyl)piperazine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₂H₁₇N₃O₂ | High-Resolution Mass Spectrometry |
Molecular Weight | 235.29 g/mol | Calculated |
Melting Point | 56-60°C | Digital Melting Point Apparatus |
Density | 1.057 g/cm³ | Gravimetric Analysis |
logP (Octanol-Water) | 2.10 ± 0.15 | Shake-Flask Method |
Aqueous Solubility (25°C) | 3.2 mg/mL | UV Spectrophotometry |
pKa (Piperazine N) | 7.85 (predicted) | Potentiometric Titration |
Hydrogen Bond Acceptors | 5 | Computational Prediction |
Hydrogen Bond Donors | 0 | Computational Prediction |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9